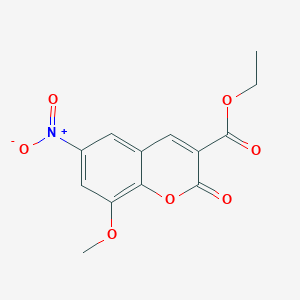

ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Description

Historical Context and Development of Nitrochromene Research

The chromene scaffold—a bicyclic structure comprising a benzene ring fused to a pyran moiety—has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Nitrochromenes, characterized by a nitro group (-NO₂) at the 3-position of the chromene core, emerged as a distinct subclass following Hahn and Stiehl’s pioneering work in 1938, which described the condensation of 2-(1-hydroxy-2-nitroethyl)phenol with salicylaldehyde. This early methodology laid the groundwork for Sakakibara et al.’s 1978 breakthrough: a one-pot synthesis of 3-nitrochromenes via an oxa-Michael-Henry-dehydration cascade using salicylaldehydes and β-nitrostyrenes. Over the past five decades, nitrochromene research has expanded significantly, driven by their utility as synthetic intermediates and their biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of electron-withdrawing nitro groups enhances reactivity at the β-carbon of the chromene’s pyran ring, enabling diverse functionalization strategies.

Academic Significance of 2-Oxo-2H-Chromene (Coumarin) Derivatives

Coumarins (2-oxo-2H-chromenes) represent a privileged scaffold in medicinal and materials chemistry. Their planar structure facilitates π-π stacking interactions with biological targets, while the lactone ring provides sites for hydrogen bonding and electrophilic substitution. Over 1,300 natural coumarins have been identified, with applications ranging from anticoagulants (e.g., warfarin) to fluorescent probes. Nitrocoumarins, such as ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, combine the photophysical properties of coumarins with the electronic effects of nitro groups, creating compounds with tunable redox potentials and enhanced bioactivity. Recent studies highlight their role as inhibitors of thioredoxin reductase and antibacterial agents against multidrug-resistant Staphylococcus aureus.

Structural Classification and Nomenclature in Chromene Research

Chromenes are systematically classified based on:

- Ring fusion : 2H-chromenes (pyran oxygen at position 1) vs. 4H-chromenes (oxygen at position 2).

- Substituents : Nitro, alkoxy, acyloxy, or aryl groups at positions 2, 3, 6, or 8.

- Functional groups : Lactones (coumarins), esters, or ketones.

The target compound, this compound, adheres to IUPAC nomenclature as follows:

- 2H-chromene : Pyran oxygen at position 1.

- 2-oxo : Lactone group at position 2.

- 3-carboxylate : Ethyl ester at position 3.

- 6-nitro : Nitro group at position 6.

- 8-methoxy : Methoxy group at position 8.

Positioning of this compound in Contemporary Research

This compound exemplifies the strategic functionalization of coumarins for enhanced bioactivity. The 6-nitro group augments electrophilicity at C-4, facilitating nucleophilic attacks in Michael addition reactions, while the 8-methoxy group improves lipid solubility and membrane permeability. Its ethyl ester at C-3 serves as a prodrug moiety, enabling hydrolytic activation in biological systems. Recent advances in halogenated nitrochromenes suggest that analogous modifications to this scaffold could yield derivatives with superior antibacterial or antitumor profiles.

Table 1: Structural Analogues of this compound

The synthesis of this compound likely follows Sakakibara’s cascade methodology, employing 8-methoxysalicylaldehyde and ethyl β-nitroacrylate in the presence of a base catalyst. Modifications such as microwave irradiation or ultrasonic activation could optimize yield and regioselectivity. Future research directions include enantioselective synthesis using organocatalysts and evaluation of its inhibitory effects on bacterial thioredoxin reductase.

Properties

IUPAC Name |

ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO7/c1-3-20-12(15)9-5-7-4-8(14(17)18)6-10(19-2)11(7)21-13(9)16/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYMYDHPGNVKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of green solvents and catalysts is also explored to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 8-amino-6-nitro-2-oxo-2H-chromene-3-carboxylate.

Reduction: 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H12N2O5

Molecular Weight : 248.23 g/mol

CAS Number : 1729-02-8

IUPAC Name : Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

The compound features a chromene backbone, characterized by a fused benzene and pyran ring system, which contributes to its biological activity and chemical reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of chromene compounds, including this compound. Research indicates that the nitro group at position 6 enhances the compound's ability to inhibit cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Research has demonstrated that chromene derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy and nitro groups in this compound is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and ultimately bacterial cell death .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive compounds through reactions such as:

- Condensation Reactions : The compound can react with aldehydes to form hydrazones, which are further transformed into more complex structures .

- Cyclization Reactions : It can undergo cyclization to yield novel heterocyclic compounds, which are valuable in drug discovery .

Photophysical Properties

The chromene structure is known for its photophysical properties, making it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescence-based sensors. The ability of this compound to absorb light and emit fluorescence can be harnessed in sensor technologies for detecting environmental pollutants or biological markers .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of chromene derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Nitro vs. Methoxy vs. Chloro Groups

- Nitro (NO₂): Introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions (e.g., SNAr). Enhances crystal density due to planar geometry .

- Methoxy (OCH₃) : Electron-donating; improves solubility in polar solvents. The 8-methoxy group in the target compound may sterically hinder interactions at position 7 .

- Chloro (Cl) : Moderately electron-withdrawing; often used in agrochemicals for stability .

Ester Group Variations

- Ethyl ester (COOEt) : Higher lipophilicity vs. methyl esters (e.g., methyl 6-nitro analog ), influencing membrane permeability in biological systems.

- Carboxylic acid (COOH) : Forms hydrogen-bonded networks in crystals (e.g., 6-chloro derivative ), contrasting with the ester’s weaker H-bond acceptor capacity .

Hydrogen-Bonding and Crystallinity

The nitro and methoxy groups in the target compound may compete in hydrogen-bond formation:

- Nitro : Acts as a weak H-bond acceptor, favoring π-π stacking in crystals.

- Methoxy : Can donate weak H-bonds via CH₃ groups, but less effectively than hydroxyl . In contrast, the 6-chloro-3-carboxylic acid derivative forms robust H-bonded dimers, stabilizing its crystal lattice .

Biological Activity

Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C13H12O5

- Molecular Weight : 236.23 g/mol

- CAS Number : 10242-15-6

- Chemical Structure : The compound features a chromene backbone with methoxy and nitro substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 16 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis. It also inhibits biofilm formation, a critical factor in chronic infections .

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 | Cell membrane disruption |

| Escherichia coli | 1.0 | Biofilm inhibition |

Anticancer Activity

This compound has shown promising results in cancer research.

Case Studies

- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through the activation of caspase pathways .

- Dose Response : A dose-dependent response was observed, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .

- Enzyme Inhibition : It acts as a potent inhibitor of certain enzymes involved in cancer progression, such as topoisomerases and cyclooxygenases .

- Gene Expression Modulation : Research indicates that the compound may modulate the expression of genes related to apoptosis and cell cycle regulation .

Q & A

Basic: What synthetic methodologies are effective for preparing ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via Pechmann condensation, a common method for coumarin derivatives. Key steps include:

- Reactants: Ethyl acetoacetate and substituted resorcinol derivatives, with nitration introduced post-cyclization.

- Catalysts: Concentrated sulfuric acid or piperidine in ethanol under reflux (60–80°C) .

- Critical Conditions:

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

- 1H/13C NMR: Assign methoxy (δ 3.8–4.0 ppm), nitro (meta to carbonyl, deshielded aromatic protons), and ester carbonyl (δ ~165 ppm) .

- X-ray Crystallography: Resolves nitro group orientation and hydrogen-bonding patterns (e.g., C=O⋯H interactions). Use SHELXTL or SHELXL for refinement .

- IR Spectroscopy: Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .

Advanced: How do the nitro and methoxy substituents influence electronic structure and reactivity in mechanistic studies?

Methodological Answer:

- Electronic Effects:

- Nitro (-NO₂): Strong electron-withdrawing group reduces electron density on the chromene ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic attack at the carbonyl.

- Methoxy (-OMe): Electron-donating group directs nitration to the para position (C-6) during synthesis.

- Experimental Validation:

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Experimental Design:

- Data Analysis:

Advanced: What computational strategies model interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to predict binding to cytochrome P450 or DNA topoisomerases.

- MD Simulations: Analyze stability of ligand-protein complexes (50–100 ns trajectories) using GROMACS .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Side Reactions:

- Mitigation:

Advanced: What role does this compound play in photodynamic therapy (PDT) research?

Methodological Answer:

- Photophysical Properties:

- In Vitro Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.